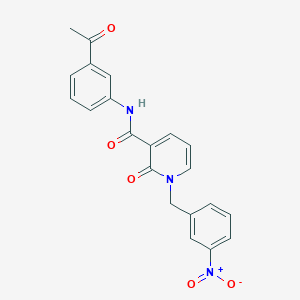![molecular formula C10H11N3O2 B2386475 4-([1,2,4]三唑并[4,3-a]吡啶-3-基)丁酸 CAS No. 951933-00-9](/img/structure/B2386475.png)
4-([1,2,4]三唑并[4,3-a]吡啶-3-基)丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring
科学研究应用
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antiviral and antimicrobial agent.
Biology: The compound’s biological activity is studied for its effects on various cell lines and pathogens.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals due to its unique structural properties.
作用机制
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities . These compounds are known to interact with various targets, including enzymes and receptors, to exert their effects .
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor signaling . The interaction with these targets leads to changes in cellular processes, contributing to the compound’s overall effect .
Biochemical Pathways
Similar compounds have been found to affect various pathways, leading to downstream effects such as inhibition of viral replication or bacterial growth .
Pharmacokinetics
Similar compounds have been found to exhibit favorable pharmacokinetic attributes, such as enhanced oral bioavailability and prolonged duration of action .
Result of Action
Similar compounds have been found to exhibit various effects, such as antiviral activity, by reducing the number of viral plaques , and anticancer activity, by inhibiting tumor cell growth .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid typically involves the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. One efficient method involves using N-chlorosuccinimide (NCS) as an oxidizing agent . Another approach utilizes palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis likely involves optimizing the aforementioned laboratory methods to suit large-scale production, ensuring high yield and purity.
化学反应分析
Types of Reactions
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like N-chlorosuccinimide.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The triazole and pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: N-chlorosuccinimide (NCS) under mild conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyridine rings.
相似化合物的比较
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits significant antibacterial activity.
Uniqueness
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-10(15)6-3-5-9-12-11-8-4-1-2-7-13(8)9/h1-2,4,7H,3,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLKIVSJCCBXFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2386392.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2386394.png)

![8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide](/img/structure/B2386399.png)
![2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2386400.png)

![1-BENZYL-4-{8,9-DIMETHOXY-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}PIPERAZINE](/img/structure/B2386406.png)
![Methyl[2-methyl-1-(4-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B2386407.png)
![3-[4-(3-chloro-4-methylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one](/img/structure/B2386408.png)

![Methyl 4-[(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]benzoate](/img/structure/B2386410.png)



